5-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid
Overview
Description
5-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)pentanoic acid and tert-butyl carbamate.
Protection Step: The amino group is protected using tert-butyl carbamate to form the Boc-protected intermediate.
Coupling Reaction: The protected amino acid is then coupled with 3-(trifluoromethyl)pentanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis procedures with optimized reaction conditions to ensure high yield and purity.
Automated Processes: Utilizing automated synthesis equipment to enhance efficiency and reproducibility.
Quality Control: Implementing stringent quality control measures to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products
The major products formed from these reactions include:
Free Amine: Obtained after Boc deprotection.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Oxidized or Reduced Compounds: Depending on the specific oxidation or reduction reactions performed.
Scientific Research Applications
Chemistry
In chemistry, 5-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. The presence of the trifluoromethyl group can enhance the compound’s stability and bioavailability.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed to expose the active amine, which can then participate in various biochemical reactions. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
5-Aminopentanoic Acid: Lacks the Boc protecting group and trifluoromethyl group.
3-(Trifluoromethyl)pentanoic Acid: Lacks the Boc-protected amino group.
N-Boc-5-aminopentanoic Acid: Similar structure but without the trifluoromethyl group.
Uniqueness
5-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid is unique due to the combination of the Boc protecting group and the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO4/c1-10(2,3)19-9(18)15-5-4-7(6-8(16)17)11(12,13)14/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVHGWGVTGSANP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501140793 | |
Record name | Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501140793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258640-67-3 | |
Record name | Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258640-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501140793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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